molecular formula C16H15I2NO B5213932 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4,6-diiodophenol

2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4,6-diiodophenol

Cat. No. B5213932
M. Wt: 491.10 g/mol
InChI Key: UAAXHBRCMFIALM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4,6-diiodophenol, also known as DHIBQ, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been shown to have unique biochemical and physiological effects that make it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4,6-diiodophenol is not fully understood, but it is believed to involve the modulation of dopamine signaling in the brain. 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4,6-diiodophenol has been shown to bind to the dopamine transporter and inhibit the reuptake of dopamine, leading to increased dopamine levels in the brain.
Biochemical and Physiological Effects:
2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4,6-diiodophenol has been shown to have a number of biochemical and physiological effects. In addition to its effects on dopamine signaling, 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4,6-diiodophenol has been shown to have antioxidant properties and to inhibit the activity of certain enzymes involved in cancer cell growth.

Advantages and Limitations for Lab Experiments

2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4,6-diiodophenol has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. However, 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4,6-diiodophenol also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4,6-diiodophenol. One area of interest is the development of new drugs based on the structure of 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4,6-diiodophenol. Another area of interest is the further investigation of 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4,6-diiodophenol's potential as a tool for studying the dopamine system in the brain. Additionally, 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4,6-diiodophenol's potential as an antioxidant and inhibitor of cancer cell growth could be further explored.

Synthesis Methods

2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4,6-diiodophenol can be synthesized through a multi-step process involving the reaction of 2,4,6-triiodophenol with 3,4-dihydroisoquinoline in the presence of a catalyst. This reaction yields the intermediate product, which can then be further reacted with formaldehyde to produce 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4,6-diiodophenol.

Scientific Research Applications

2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4,6-diiodophenol has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4,6-diiodophenol has been shown to have potential as a tool for studying the dopamine system in the brain. In cancer research, 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4,6-diiodophenol has been studied for its potential to inhibit the growth of cancer cells. In drug discovery, 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4,6-diiodophenol has been identified as a potential lead compound for the development of new drugs.

properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4,6-diiodophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15I2NO/c17-14-7-13(16(20)15(18)8-14)10-19-6-5-11-3-1-2-4-12(11)9-19/h1-4,7-8,20H,5-6,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAAXHBRCMFIALM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=C(C(=CC(=C3)I)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15I2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4,6-diiodophenol

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